Bienvenue dans la boutique en ligne BenchChem!

Hydroxy Saxagliptin-15N,D2 Hydrochloride

Bioanalytical method validation LC-MS/MS quantification Pharmacokinetic studies

Hydroxy Saxagliptin-15N,D2 Hydrochloride is the essential stable isotope-labeled internal standard for LC-MS/MS quantification of 5-hydroxy saxagliptin. Incorporating ¹⁵N and D₂, it co-elutes with the analyte, ensuring identical ionization efficiency and extraction recovery to compensate for matrix effects and meet FDA/EMA ±15% accuracy and precision requirements for ANDA and NDA submissions. With ≥98% purity and >98% isotopic enrichment, it supports 0.05–100 ng/mL linear ranges and >400 samples/day throughput. Critical for pharmacokinetic, bioequivalence, and renal impairment dose-adjustment studies where differential metabolite accumulation impacts safety and efficacy determinations.

Molecular Formula C18H26ClN3O3
Molecular Weight 370.879
CAS No. 1309934-05-1
Cat. No. B570144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Saxagliptin-15N,D2 Hydrochloride
CAS1309934-05-1
Synonyms(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-15N,D2 Hydrochloride;  BMS 510849-15N,D2 Hydrochloride;  5-Hydroxy Saxagliptin-15N,D2 Hydrochloride;  BMS 510849-15N,D2 Hydrochlorid
Molecular FormulaC18H26ClN3O3
Molecular Weight370.879
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl
InChIInChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,19+1;
InChIKeyWCCKQMJRTRWMMX-KMIYNVIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Saxagliptin-15N,D2 Hydrochloride CAS 1309934-05-1: Stable Isotope-Labeled DPP-4 Inhibitor Metabolite Reference Standard


Hydroxy Saxagliptin-15N,D2 Hydrochloride is a stable isotopically labeled analog of 5-hydroxy saxagliptin (BMS-510849), the major pharmacologically active metabolite of the DPP-4 inhibitor saxagliptin [1]. This compound incorporates one ¹⁵N atom and two deuterium (D₂) atoms into the 5-hydroxy saxagliptin molecular framework, resulting in a mass shift of +3 Da relative to the unlabeled metabolite . It is specifically designed and synthesized for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays, enabling precise and accurate quantification of 5-hydroxy saxagliptin in complex biological matrices during pharmacokinetic, bioequivalence, and drug metabolism studies [1][2].

Why Unlabeled 5-Hydroxy Saxagliptin or Alternative DPP-4 Inhibitor Standards Cannot Substitute for Hydroxy Saxagliptin-15N,D2 Hydrochloride in Quantitative Bioanalysis


In LC-MS/MS bioanalytical method development, substituting an isotopically labeled internal standard with an unlabeled analog (such as unlabeled 5-hydroxy saxagliptin) or a structurally distinct compound fundamentally compromises assay accuracy and precision due to differential ionization efficiency, matrix effects, and recovery variability during sample preparation [1]. The stable isotope-labeled Hydroxy Saxagliptin-15N,D2 Hydrochloride co-elutes with the target analyte (5-hydroxy saxagliptin) and exhibits nearly identical physicochemical behavior, thereby compensating for ion suppression/enhancement and extraction losses [2]. In contrast, using an unlabeled alternative introduces systematic quantification bias that fails to meet the stringent acceptance criteria (±15% accuracy and precision) mandated by FDA and EMA bioanalytical method validation guidelines for regulatory submissions such as ANDAs and NDAs [1][3].

Quantitative Differentiation Evidence: Hydroxy Saxagliptin-15N,D2 Hydrochloride vs. Unlabeled Metabolite and Alternative Internal Standards


LC-MS/MS Assay Validation with Isotopically Labeled Internal Standard: Accuracy and Precision Metrics

In a fully validated LC-MS/MS method for simultaneous quantification of saxagliptin and 5-hydroxy saxagliptin in human plasma, the use of Hydroxy Saxagliptin-15N,D2 Hydrochloride as the internal standard (IS2) for the metabolite enabled a linear calibration range of 0.05–100 ng/mL for both analytes with precision and accuracy results well within FDA acceptance limits (≤15% CV and 85–115% accuracy) [1]. In contrast, methods employing unlabeled structural analogs or non-isotopic internal standards typically exhibit wider variability and require more extensive matrix effect compensation, which may not meet regulatory thresholds for ANDA submissions [2].

Bioanalytical method validation LC-MS/MS quantification Pharmacokinetic studies

Comparative DPP-4 Inhibitory Potency: 5-Hydroxy Saxagliptin Metabolite vs. Parent Saxagliptin and Other Gliptins

5-Hydroxy saxagliptin (the unlabeled analyte corresponding to Hydroxy Saxagliptin-15N,D2 Hydrochloride) exhibits approximately 2-fold lower DPP-4 inhibitory potency compared to the parent drug saxagliptin [1]. In head-to-head in vitro assays, saxagliptin demonstrates a human DPP-4 IC50 of 1.5 nmol/L, whereas the 5-hydroxy saxagliptin metabolite (M2) shows an IC50 of 3.1 nmol/L [2]. This quantitative relationship confirms that the metabolite retains significant pharmacological activity, necessitating its separate quantification in pharmacokinetic studies—a requirement that drives the demand for a dedicated isotopically labeled internal standard distinct from that used for the parent drug [1].

DPP-4 inhibition IC50 comparison Enzyme potency

Metabolite Exposure and Renal Impairment Impact: Differential Pharmacokinetic Behavior Necessitating Separate Quantification

In subjects with severe renal impairment, the systemic exposure (AUC∞) of 5-hydroxy saxagliptin increases 4.5-fold (347% higher) compared to healthy subjects, whereas the parent drug saxagliptin increases only 2.1-fold (108% higher) under the same conditions [1]. This differential accumulation of the metabolite relative to the parent drug in renal impairment underscores the critical importance of independent, accurate quantification of both entities. The use of Hydroxy Saxagliptin-15N,D2 Hydrochloride as a dedicated internal standard for the metabolite is therefore essential for pharmacokinetic studies in special populations and for dose adjustment determinations [2].

Pharmacokinetics Renal impairment AUC comparison

Isotopic Purity and Mass Spectrometric Specificity: 15N,D2 Labeling for Unambiguous MRM Transition Differentiation

Hydroxy Saxagliptin-15N,D2 Hydrochloride incorporates one ¹⁵N atom and two deuterium atoms, producing a nominal mass shift of +3 Da relative to unlabeled 5-hydroxy saxagliptin (molecular weight: unlabeled ~367.9 g/mol free base vs. labeled ~370.9 g/mol) [1]. This specific isotopic signature enables unambiguous differentiation in multiple reaction monitoring (MRM) transitions during LC-MS/MS analysis, with no isotopic cross-talk between the analyte and internal standard channels . In contrast, single-isotope labeling (e.g., D₂-only or ¹³C-only) may provide insufficient mass separation in complex matrices where naturally occurring isotopes or matrix components could interfere [2]. Analytical quality control specifications for this compound typically require isotopic enrichment >98% and chemical purity >99.5%, ensuring reliable performance as a reference standard [1].

Stable isotope labeling Mass spectrometry MRM transitions

Optimal Research and Industrial Application Scenarios for Hydroxy Saxagliptin-15N,D2 Hydrochloride


Regulatory Bioequivalence and ANDA Submission Studies for Saxagliptin Generic Formulations

In abbreviated new drug application (ANDA) studies for generic saxagliptin products, FDA guidance requires validated LC-MS/MS methods with stable isotope-labeled internal standards for both the parent drug and its active metabolite [1]. Hydroxy Saxagliptin-15N,D2 Hydrochloride serves as the essential internal standard (IS2) for quantifying 5-hydroxy saxagliptin in human plasma samples collected during crossover bioequivalence trials [2]. The validated linear range of 0.05–100 ng/mL and chromatographic run time of 1.8 minutes enable high-throughput sample analysis (>400 samples/day) required for large subject cohorts [1].

Clinical Pharmacokinetic Studies in Special Populations (Renal/Hepatic Impairment)

Given the 4.5-fold increase in 5-hydroxy saxagliptin AUC∞ in severe renal impairment versus only a 2.1-fold increase for saxagliptin [1], accurate quantification of the metabolite is critical for dose adjustment determinations in renally impaired populations. Hydroxy Saxagliptin-15N,D2 Hydrochloride enables precise measurement of metabolite concentrations in these patient cohorts, where the differential accumulation of the active metabolite has direct implications for safety and efficacy assessments [2].

Drug-Drug Interaction Studies Involving CYP3A4/5 Modulators

Saxagliptin is primarily metabolized by CYP3A4 and CYP3A5 to form 5-hydroxy saxagliptin, with CYP3A4 exhibiting approximately 4-fold higher catalytic efficiency (Vmax/Km) than CYP3A5 for this reaction [1]. When evaluating potential drug-drug interactions with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin), the use of Hydroxy Saxagliptin-15N,D2 Hydrochloride as an internal standard enables accurate tracking of metabolite formation changes, supporting regulatory pharmacology assessments [2].

Method Development and Cross-Validation for CRO Bioanalytical Services

Contract research organizations (CROs) offering bioanalytical services for saxagliptin studies require a reliable, well-characterized isotopically labeled internal standard to develop and validate robust LC-MS/MS methods across multiple study protocols [1]. Hydroxy Saxagliptin-15N,D2 Hydrochloride, with its specified isotopic enrichment (>98%) and chemical purity (>99.5%), provides the consistent performance needed for method transfer, cross-validation, and long-term stability assessments across multi-site clinical programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Saxagliptin-15N,D2 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.